KRC-108

説明

KRC-108 is a multiple kinase inhibitor. This compound is a potent inhibitor of Ron, Flt3 and TrkA as well as c-Met. This compound inhibited oncogenic c-Met M1250T and Y1230D more strongly than wild type c-Met. The anti-proliferative activity of this compound was measured by performing a cytotoxicity assay on a panel of cancer cell lines. The GI(50) values (i.e., 50% inhibition of cell growth) for this compound ranged from 0.01 to 4.22 μM for these cancer cell lines. This compound was also effective for the inhibition of tumor growth in human HT29 colorectal cancer and NCI-H441 lung cancer xenograft models in athymic BALB/c nu/nu mice. This molecule should serve as a useful lead for inhibitors targeting kinases and may lead to new therapeutics for the treatment of cancer. (source: Invest New Drugs. 2012 Apr; 30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. ).

生物活性

KRC-108 is a multi-kinase inhibitor that has garnered attention for its potential as an anti-cancer agent. This compound primarily targets kinases involved in tumor growth and signaling pathways, particularly c-Met, TrkA, and Flt3. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions as an inhibitor of various kinases, which play crucial roles in cancer cell proliferation and survival. The primary mechanisms include:

- Inhibition of c-Met : this compound has been shown to inhibit both wild-type and mutant forms of c-Met, specifically M1250T and Y1230D variants, with a greater potency than the wild type .

- TrkA Inhibition : It effectively inhibits TrkA activity in colon cancer cells harboring NTRK1 gene fusions, leading to reduced phosphorylation of downstream signaling molecules like Akt and ERK1/2 .

Cytotoxicity and Anti-Proliferative Effects

The anti-proliferative effects of this compound were evaluated across various cancer cell lines. The GI(50) values (the concentration required to inhibit cell growth by 50%) for this compound ranged from 0.01 to 4.22 μM , indicating potent cytotoxicity against several tumor types .

Table 1: GI(50) Values of this compound in Different Cancer Cell Lines

| Cell Line | GI(50) Value (μM) |

|---|---|

| HT29 (Colorectal) | 0.01 |

| NCI-H441 (Lung) | 0.5 |

| MKN-45 (Gastric) | 1.1 |

| KM12C (Colon) | 0.220 |

In Vivo Efficacy

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. For instance:

- Colorectal Cancer Model : this compound significantly reduced tumor volume in HT29 xenografts in athymic mice.

- Colon Cancer Model : In KM12C xenografts, this compound treatment led to substantial tumor regression .

Induction of Apoptosis and Cell Cycle Arrest

This compound induces apoptosis and cell cycle arrest in cancer cells:

- Cell Cycle Arrest : Treatment with this compound resulted in a notable increase in the G1 phase population from 66.6% to 77% in KM12C cells, indicating G1 phase arrest .

- Apoptotic Effects : The compound triggered apoptotic pathways as evidenced by increased cleavage of PARP at concentrations above 1 μM.

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain cancer cell lines. A study on MKN-45 gastric cancer cells revealed that resistant clones (MKN-R) developed through stepwise exposure to this compound exhibited significant overexpression of c-Met, which contributed to their resistance .

Table 2: Resistance Characteristics of MKN-R Cells

| Characteristic | MKN-45 Cells (Sensitive) | MKN-R Cells (Resistant) |

|---|---|---|

| GI(50) Concentration (μM) | 1.1 | >10 |

| c-Met Expression | Low | High |

| p-Met Expression | Low | Increased |

Combination Therapy Potential

Research indicates that combining this compound with established chemotherapeutics like 5-FU may enhance therapeutic outcomes. The combination index calculated from viability assays suggested a synergistic effect, potentially making this combination a viable strategy for treating colon cancer .

科学的研究の応用

Therapeutic Applications

KRC-108's potential therapeutic applications span several types of cancer, including:

- Colorectal Cancer : this compound has demonstrated cytotoxic effects against human colorectal cancer cell lines such as HT-29 and KM12C. It induces G2/M phase arrest and apoptosis, making it a candidate for further development as an anti-tumor agent .

- Trk Fusion-Positive Cancers : In models expressing the TrkA fusion protein, this compound has shown effective growth inhibition and apoptotic induction, suggesting its utility in treating specific genetic alterations commonly found in certain cancers .

- Combination Therapies : Studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a synergistic effect that could improve treatment outcomes for colon cancer patients .

Case Studies

Several case studies have highlighted the effectiveness of this compound across different research contexts:

Case Study 1: Colorectal Cancer Cell Lines

In a study examining the effects of this compound on HT-29 cells, researchers reported:

- Inhibition of Cell Growth : Colony formation assays revealed a significant reduction in colony growth.

- Induction of Apoptosis : Flow cytometry indicated increased apoptosis rates following treatment with this compound.

This study underscores the compound's potential as a targeted therapy for colorectal cancer .

Case Study 2: TrkA Fusion-Positive Tumors

Research involving KM12C cells (which harbor the TPM3-NTRK1 fusion gene) demonstrated:

- Effective Inhibition of Growth : this compound exhibited a GI50 value of 220 nM, indicating potent growth inhibitory activity.

- Mechanistic Insights : The compound's ability to induce cell cycle arrest and apoptosis was confirmed through various assays.

These findings support the hypothesis that this compound could be an effective treatment option for tumors driven by TrkA fusions .

Summary Table of Key Findings

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Colorectal Cancer | Aurora A inhibition | Induces G2/M arrest; reduces colony growth |

| Trk Fusion Cancers | TrkA inhibition | Induces apoptosis; effective in xenograft models |

| Combination Therapy | Synergistic with 5-FU | Enhanced efficacy observed |

化学反応の分析

Kinase Inhibition Mechanisms

KRC-108 functions as a competitive ATP-binding site inhibitor, disrupting kinase signaling pathways critical for cancer cell proliferation and survival:

Target Kinases and Inhibition Data

-

Aurora A Inhibition : this compound reduces cyclin B1 and CDC2 expression, triggering mitotic arrest and apoptosis in colorectal cancer cells .

-

c-Met Suppression : Exhibits greater potency against oncogenic c-Met mutants (M1250T, Y1230D) than wild-type c-Met .

Cytotoxicity and Anti-Proliferative Activity

-

GI₅₀ Values : Ranges from 0.01 μM (NCI-H441 lung cancer) to 4.22 μM (HT-29 colorectal cancer) .

-

Colony Formation : Reduces HT-29 colony growth by 78% at 1 μM .

-

Migration Inhibition : Blocks HT-29 cell migration by 65% at 0.5 μM .

Metabolic Stability

-

Resistance Mechanisms : Prolonged exposure induces epithelial-mesenchymal transition (EMT) in gastric cancer cells via c-Met/E-cadherin interaction .

Structural Reactivity and Design

The compound’s structure enables broad-spectrum kinase inhibition:

-

Benzoxazole-Pyridine Core : Facilitates π-π stacking in kinase ATP pockets.

-

Piperidine-Pyrazole Side Chain : Enhances solubility and target affinity .

Key Functional Groups :

-

Pyridin-2-amine : Critical for hydrogen bonding with kinase residues.

-

Benzoxazole : Stabilizes hydrophobic interactions.

Synthetic Pathways

While full synthetic details are proprietary, this compound is derived from aminopyridine precursors through:

-

Suzuki-Miyaura Coupling : Links benzoxazole and pyrazole moieties.

-

Nucleophilic Substitution : Introduces the piperidine group .

Clinical and Preclinical Data

特性

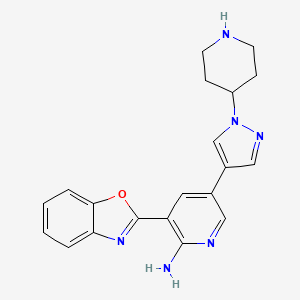

分子式 |

C20H20N6O |

|---|---|

分子量 |

360.4 g/mol |

IUPAC名 |

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23) |

InChIキー |

NLOGXCAMKYLWJP-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |

正規SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |

外観 |

Solid powder |

純度 |

>98% |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KRC108; KRC 108; KRC-108 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。